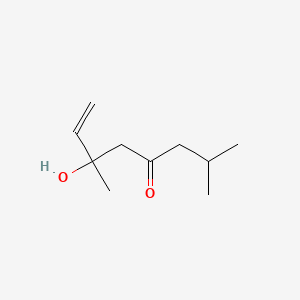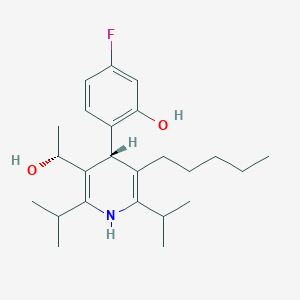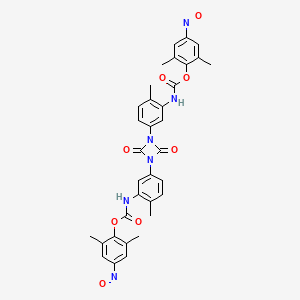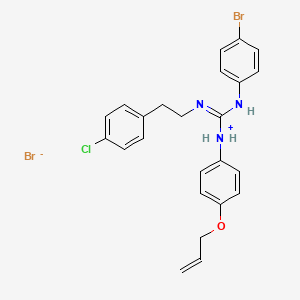![molecular formula C39H65O4P B13767889 Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite CAS No. 59189-82-1](/img/structure/B13767889.png)
Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite is an organophosphorus compound with the molecular formula C₃₉H₆₅O₄P and a molecular mass of 628.90 g/mol . This compound is known for its unique chemical structure, which includes a phosphite group bonded to a phenyl ring substituted with hydroxyphenyl and methylethyl groups. It is used in various industrial applications due to its chemical properties.
Preparation Methods
The synthesis of Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite typically involves ester exchange or nucleophilic substitution reactions . The specific synthetic routes and reaction conditions can vary, but they generally involve the reaction of corresponding reactants under controlled conditions to achieve the desired product. Industrial production methods may include large-scale chemical processes that ensure high yield and purity of the compound.
Chemical Reactions Analysis
Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can result in different substituted phosphite derivatives.
Scientific Research Applications
Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite has a wide range of scientific research applications . In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it is used as an additive in materials to enhance their properties, such as stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite involves its interaction with molecular targets and pathways . The phosphite group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite can be compared with other similar organophosphorus compounds . Similar compounds include other phosphites with different substituents on the phenyl ring or different alkyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other phosphites.
Properties
CAS No. |
59189-82-1 |
|---|---|
Molecular Formula |
C39H65O4P |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
didodecyl [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C39H65O4P/c1-5-7-9-11-13-15-17-19-21-23-33-41-44(42-34-24-22-20-18-16-14-12-10-8-6-2)43-38-31-27-36(28-32-38)39(3,4)35-25-29-37(40)30-26-35/h25-32,40H,5-24,33-34H2,1-4H3 |
InChI Key |
VBQRJCUGJJZMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)



![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)

![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)

![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)



![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
